molecular formula C9H6BrNO B11884524 6-Bromoisoquinolin-5-ol

6-Bromoisoquinolin-5-ol

Cat. No.: B11884524
M. Wt: 224.05 g/mol
InChI Key: RMNHLIKXCLHQET-UHFFFAOYSA-N
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Description

6-Bromoisoquinolin-5-ol is a substituted heterocyclic aromatic compound belonging to the isoquinoline (B145761) family. Its structure is characterized by an isoquinoline core with a bromine atom substituted at the C6 position and a hydroxyl (-OH) group at the C5 position. This specific arrangement of functional groups on the bicyclic framework is critical to its chemical reactivity and utility in synthetic chemistry. In research settings, it primarily functions as a chemical intermediate or a building block for constructing larger, often biologically active, molecules. nih.govsmolecule.com

The compound typically appears as a pale yellow crystalline solid and is soluble in various organic solvents. smolecule.com Its properties and reactivity are a direct consequence of the interplay between the electron-rich benzene (B151609) ring, the electron-deficient pyridine (B92270) ring, the electron-withdrawing bromine atom, and the electron-donating hydroxyl group.

Table 1: Chemical Properties of this compound

Property Value Source
Molecular Formula C₉H₆BrNO nih.gov
Molecular Weight 224.05 g/mol nih.govnih.gov
IUPAC Name This compound nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 2 smolecule.comnih.gov
Canonical SMILES C1=CC2=C(C(=C1)O)C(=CN=C2)Br nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6BrNO

Molecular Weight

224.05 g/mol

IUPAC Name

6-bromoisoquinolin-5-ol

InChI

InChI=1S/C9H6BrNO/c10-8-2-1-6-5-11-4-3-7(6)9(8)12/h1-5,12H

InChI Key

RMNHLIKXCLHQET-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=NC=C2)O)Br

Origin of Product

United States

Synthetic Methodologies for 6 Bromoisoquinolin 5 Ol and Its Derivatives

Direct Halogenation Approaches

Direct halogenation, particularly bromination, serves as a primary method for introducing a bromine atom onto the isoquinoline (B145761) core. The success of this approach hinges on controlling the reaction conditions to achieve the desired regioselectivity.

Bromination of Isoquinolin-5-ol

The synthesis of 6-Bromoisoquinolin-5-ol can be accomplished through the direct bromination of its precursor, Isoquinolin-5-ol. This method typically involves treating isoquinolin-5-ol with a suitable brominating agent. smolecule.com For instance, the reaction can be carried out using bromine (Br₂) in acetic acid at elevated temperatures (50–60°C) to yield 6-bromoisoquinoline-5,8-dione, which can then be reduced to the target compound. Another common approach utilizes N-bromosuccinimide (NBS) as the bromine source, often in a polar solvent like dimethylformamide (DMF) under controlled temperature conditions. The progress of the reaction is typically monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to optimize the yield.

Regioselectivity Considerations in Bromination Reactions of Isoquinolines

The position of bromination on the isoquinoline ring is highly dependent on the reaction conditions and the nature of the substrate. The electrophilic bromination of the parent isoquinoline molecule shows strong regioselectivity for the C-5 position, particularly when conducted in a strong acid medium like concentrated sulfuric acid (H₂SO₄) or trifluoromethanesulfonic acid (CF₃SO₃H). researchgate.netthieme-connect.comresearchgate.net This selectivity is attributed to the electronic properties of the protonated isoquinoline ring.

The choice of brominating agent and acid is critical. For example, using N-bromosuccinimide (NBS) in concentrated H₂SO₄ or N,N′-dibromoisocyanuric acid (DBI) in CF₃SO₃H can yield 5-bromoisoquinoline (B27571) with high regioselectivity. researchgate.netthieme-connect.comresearchgate.net Careful temperature control is crucial to suppress the formation of byproducts, such as 8-bromoisoquinoline, which are difficult to separate. orgsyn.org The presence of an activating group, such as the hydroxyl group in isoquinolin-5-ol, directs the incoming electrophile. The electron-donating nature of the hydroxyl group at C-5 activates the ring towards electrophilic substitution, guiding the bromine atom to the adjacent C-6 position.

SubstrateBrominating AgentAcid/SolventTemperatureMajor ProductCitation
IsoquinolineN-Bromosuccinimide (NBS)H₂SO₄-22 to -18°C5-Bromoisoquinoline orgsyn.org
IsoquinolineN,N′-dibromoisocyanuric acid (DBI)CF₃SO₃H-5-Bromoisoquinoline researchgate.netresearchgate.net
IsoquinolineLiquid BromineAluminium chloride (melt)75°C5-Bromoisoquinoline google.com
Isoquinolin-3-olN-Bromosuccinimide (NBS)DMF40-60°C4-Bromoisoquinolin-3-ol

Multistep Synthesis Strategies

Complex isoquinoline structures, including derivatives of this compound, are often constructed through carefully designed multistep sequences. These strategies provide greater control over the final molecular architecture.

Pathways Involving 6-Bromoisoquinolin-5,8-dione Intermediates

A significant strategy in the synthesis of this compound derivatives proceeds through the formation of a 6-bromoisoquinoline-5,8-dione intermediate. niscpr.res.in This quinone is a versatile building block for further functionalization.

The synthesis of this key intermediate can be achieved by the bromination of isoquinoline-5,8-dione. Once formed, the 6-bromo-isoquinoline-5,8-dione can undergo nucleophilic substitution reactions. For example, it reacts with various amines, such as o-anisidine, p-toluidine, or 4-bromoaniline, to form 7-amino-isoquinoline-5,8-dione derivatives. niscpr.res.in The reaction with methylamine (B109427) also proceeds via a nucleophilic mechanism to displace the bromine atom. The regioselectivity of this amination can be influenced by the solvent; for instance, ethanol (B145695) may favor substitution at the C-7 position. A trial reaction of 6-bromoisoquinolin-5,8-dione with aniline (B41778), however, failed to produce the expected product, indicating that the success of this substitution is dependent on the specific nucleophile used. rsc.org

ReactantReagentProductReaction TypeCitation
6-Bromoisoquinoline-5,8-quinoneAryl amines (o-anisidine, p-toluidine, 4-bromo-aniline)7-Amino-isoquinoline-5,8-dione derivativesNucleophilic Substitution niscpr.res.in
6-Bromoisoquinoline-5,8-dioneMethylamine7-(Methylamino)isoquinoline-5,8-dioneNucleophilic Substitution
6-Bromoisoquinoline-5,8-dioneAnilineNo ReactionNucleophilic Substitution rsc.org
6-Bromoisoquinoline-5,8-dioneEthyl nitroacetateIsoxazoloquinolinedione derivativeCycloaddition nih.gov

Precursor-based Syntheses from Isoquinolin-5-ol to Complex Isoquinoline Structures

Isoquinolin-5-ol is a valuable starting material for the synthesis of more complex, fused heterocyclic systems. rsc.org One notable example is the expeditious synthesis of isoellipticine. rsc.org This pathway begins with the reaction of isoquinolin-5-ol with [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), followed by the addition of aniline. rsc.org This sequence predominantly yields the C-7 substituted product, 7-(phenylamino)isoquinolin-5,8-dione, due to the inherent regioselectivity of the isoquinolin-5,8-dione intermediate formed in situ. rsc.org

To achieve substitution at the C-6 position, an alternative strategy was devised. This involved a K₂S₂O₈-mediated reaction of isoquinolin-5-ol with aniline, which regioselectively produced a p-iminoquinone intermediate, leading to the desired 6-(phenylamino) derivative. rsc.org This hydroxyl-guided substitution strategy highlights an effective method to overcome the usual C-7 selectivity. rsc.org Subsequent oxidation and cyclization steps can then be used to construct the final complex isoquinoline-based structures. rsc.org

Advanced Synthetic Techniques in Isoquinoline Chemistry

The field of isoquinoline synthesis is continually evolving, with advanced techniques offering milder, more efficient, and sustainable routes. bohrium.com Transition-metal catalysis, in particular, has become a cornerstone of modern synthetic organic chemistry. bohrium.comsioc-journal.cn Metals such as palladium, rhodium, copper, iron, cobalt, and nickel are used to catalyze a variety of transformations, including cross-coupling and annulation reactions, providing access to a wide array of substituted isoquinolines. bohrium.comacs.org These methods often exhibit high functional group tolerance and broad substrate scope. bohrium.com

Other modern techniques applied to isoquinoline synthesis include photocatalysis and microwave-assisted synthesis, which can accelerate reactions and improve yields. sioc-journal.cn One-pot multistep syntheses, which combine several reaction steps into a single operation, are also gaining prominence for their efficiency. rsc.org For example, a one-pot microwave-assisted synthesis of 1-fluoroalkyl-3-fluoroisoquinolines from N-fluoroalkylated 1,2,3-triazoles has been developed. rsc.org These advanced methodologies are crucial for the sustainable and efficient production of complex isoquinoline derivatives for various applications. bohrium.com

Application of Continuous Flow Reactors in Isoquinoline Synthesis

The synthesis of isoquinoline derivatives, including this compound, can be significantly enhanced through the use of continuous flow reactors. This technology offers improved scalability, yield, and purity, particularly in industrial settings. smolecule.com Continuous flow systems provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to more consistent product quality and safer handling of hazardous reagents.

Recent advancements in flow chemistry have enabled the efficient synthesis of complex isoquinoline structures. For instance, an electrochemical continuous-flow approach has been developed for the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones under metal-free and oxidant-free conditions. rsc.org This method demonstrates the potential of flow chemistry to facilitate green and efficient synthetic routes. Furthermore, visible-light-mediated photocatalysis in a continuous flow system has been successfully applied to the synthesis of indolo[2,1-a]isoquinoline derivatives, showcasing the versatility of this technology. thieme-connect.com The integration of these advanced methods into the synthesis of this compound could offer substantial benefits over traditional batch processes.

Radical Cascade Reactions for the Construction of Isoquinoline Dione (B5365651) Scaffolds

Radical cascade reactions have emerged as a powerful tool for the construction of isoquinoline dione scaffolds. These reactions often proceed under mild conditions and can generate complex molecular architectures in a single step. rsc.orgnih.gov A notable example is the cascade reaction between N-alkyl-N-methacryloylbenzamide and aryl aldehydes, which yields isoquinoline-1,3(2H,4H)-dione derivatives without the need for metal catalysts or organic solvents. rsc.orgnih.gov

The scope of radical precursors for these cascade reactions is broad, including those containing carbon, sulfur, phosphorus, nitrogen, silicon, and bromine. rsc.orgdntb.gov.ua This diversity allows for the synthesis of a wide array of substituted isoquinoline-1,3-diones. Recent developments have also explored photo-induced carbamoyl (B1232498) radical cascade amidation/cyclization to produce amide-functionalized isoquinoline derivatives, highlighting the ongoing innovation in this field. nih.gov These methodologies provide a foundation for developing synthetic routes to derivatives of this compound that incorporate the isoquinoline dione framework.

Derivatization Pathways from this compound

The structure of this compound, with its reactive bromine atom and hydroxyl group, makes it a versatile starting material for the synthesis of a wide range of derivatives. smolecule.com

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom at the 6-position of the isoquinoline ring is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. smolecule.com These reactions are typically carried out in the presence of a base, such as sodium hydroxide, and can utilize a range of nucleophiles, including amines and thiols. smolecule.com The success of the substitution depends on the nature of the nucleophile and the reaction conditions. The carbon-bromine bond is polarized, making the carbon atom electrophilic and prone to attack by electron-rich nucleophiles. ksu.edu.sa

Table 1: Examples of Nucleophilic Substitution Reactions on Bromo-substituted Isoquinolines

NucleophileProduct TypePotential Application
AminesAmino-isoquinolinesPharmaceutical intermediates
ThiolsThio-isoquinolinesMaterials science
AlkoxidesAlkoxy-isoquinolinesOrganic synthesis building blocks

Oxidation Transformations of the Hydroxyl Group

The hydroxyl group at the 5-position can be oxidized to a carbonyl group, yielding the corresponding quinone, such as isoquinolin-5,6-dione. smolecule.com Common oxidizing agents for this transformation include potassium permanganate (B83412) and chromium trioxide under acidic conditions. smolecule.com The oxidation of alcohols to carbonyl compounds is a fundamental reaction in organic synthesis. libretexts.org Primary alcohols can be oxidized to aldehydes or further to carboxylic acids, while secondary alcohols are oxidized to ketones. libretexts.org Tertiary alcohols are generally resistant to oxidation under these conditions. libretexts.org

Reduction Reactions of the Bromine Atom

The bromine atom can be removed and replaced with a hydrogen atom through reduction reactions. smolecule.com Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are effective for this transformation, yielding isoquinolin-5-ol. smolecule.comevitachem.com This dehalogenation reaction is a useful synthetic tool for accessing the parent isoquinolin-5-ol scaffold from its brominated derivative.

Formation of Complex Organic and Heterocyclic Compounds

This compound serves as a valuable building block for the synthesis of more complex organic and heterocyclic compounds. smolecule.com The presence of two distinct reactive sites, the bromine atom and the hydroxyl group, allows for sequential or one-pot multi-component reactions to construct intricate molecular frameworks. These reactions can include cyclization, condensation, and cycloaddition processes. For example, the bromine atom can participate in palladium-catalyzed cross-coupling reactions, while the hydroxyl group can be used to form ethers or esters, leading to a diverse array of derivatives with potential applications in medicinal chemistry and materials science. smolecule.comchemshuttle.com

Chemical Reactivity and Mechanistic Studies of 6 Bromoisoquinolin 5 Ol

Reaction Types and Pathways

The compound undergoes a variety of transformations, including substitutions on the aromatic core, and reactions involving its characteristic functional groups. smolecule.com

In isoquinoline (B145761), electrophilic aromatic substitution (SEAr) is generally disfavored in the pyridine (B92270) ring due to the deactivating effect of the electronegative nitrogen atom. gcwgandhinagar.comiust.ac.ir Consequently, substitution occurs preferentially on the benzenoid ring, typically at the C5 and C8 positions. gcwgandhinagar.comshahucollegelatur.org.in

For 6-Bromoisoquinolin-5-ol, the directing effects of the existing substituents are paramount. The hydroxyl group at C5 is a powerful activating group and directs incoming electrophiles to the ortho (C4) and para (C8) positions. The bromine atom at C6 is a deactivating group but also an ortho, para-director, influencing positions C5 and C7. The strong activating nature of the C5-hydroxyl group is the dominant influence, making the C4 and C8 positions the most probable sites for electrophilic attack. The condensation of 5-hydroxyisoquinoline (B118818) with benzene (B151609) in the presence of aluminum halides further supports the heightened reactivity of the benzenoid ring toward electrophiles. nih.gov

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentPositionElectronic EffectDirecting Influence
-OHC5Activatingortho, para (to C4, C8)
-BrC6Deactivatingortho, para (to C5, C7)
Ring NitrogenN2DeactivatingFavors substitution on the benzenoid ring

The bromine atom at the C6 position of this compound is susceptible to nucleophilic substitution. smolecule.com This allows for the introduction of a variety of functional groups onto the isoquinoline core. While the C1 position of the isoquinoline ring is known to be intrinsically electrophilic and can undergo nucleophilic attack, for this compound, the displacement of the bromide is a key reaction pathway. scribd.comresearchgate.net These reactions typically utilize strong nucleophiles in the presence of a base. smolecule.com

Table 2: Examples of Nucleophilic Substitution Reactions

NucleophileReagent ExampleProduct Type
AminesR-NH₂6-Amino-substituted isoquinolin-5-ol
ThiolsR-SH6-Thio-substituted isoquinolin-5-ol

The hydroxyl group at the C5 position can be readily oxidized. smolecule.com This reaction typically involves strong oxidizing agents under acidic conditions and results in the formation of the corresponding quinone.

Table 3: Oxidation of the Hydroxyl Group

Starting MaterialOxidizing Agent(s)Product
This compoundPotassium permanganate (B83412) (KMnO₄) or Chromium trioxide (CrO₃)6-Bromoisoquinoline-5,8-dione

A trial reaction involving the related compound 6-bromoisoquinolin-5,8-dione with aniline (B41778) was noted to be unsuccessful in producing the expected aminated product, highlighting the complex reactivity of these quinone systems. rsc.org

The bromine atom can be selectively removed from the isoquinoline ring through a reduction process. smolecule.com This hydrodehalogenation reaction is a common transformation in organic synthesis, often achieved using catalytic hydrogenation or powerful hydride reducing agents.

Table 4: Reduction of the Bromine Functionality

Starting MaterialReducing Agent(s)Product
This compoundLithium aluminum hydride (LiAlH₄) or H₂ with Palladium catalyst (Pd/C)Isoquinolin-5-ol

Mechanistic Investigations of Isoquinoline Transformations

Understanding the mechanisms behind the formation and transformation of isoquinolines provides insight into the behavior of derivatives like this compound.

While many isoquinoline syntheses proceed via ionic pathways (such as the Bischler-Napieralski or Pictet-Spengler reactions), radical-mediated processes have emerged as powerful alternatives for constructing the isoquinoline scaffold under mild conditions. rsc.org These reactions often involve the generation of a radical species that undergoes an intramolecular cyclization.

For instance, a plausible radical mechanism for the formation of a p-iminoquinone from isoquinolin-5-ol and aniline, mediated by potassium persulfate (K₂S₂O₈), has been proposed. rsc.org This suggests that radical pathways can be relevant for reactions involving the isoquinolin-5-ol core.

In other related syntheses, visible-light-induced reactions have been used to generate N-centered iminyl radicals from oxime derivatives. rsc.org These radicals can then cyclize onto a nearby alkyne or aromatic ring in a 6-endo-dig fashion to construct the isoquinoline system. Such photocatalytic methods highlight the utility of radical intermediates in forming the core heterocyclic structure present in this compound.

Influence of Substituents on Chemical Reactivity and Selectivity in Isoquinoline Systems

The chemical behavior of the isoquinoline ring system is significantly modulated by the presence of substituents, which can alter the electron density distribution and steric environment of the molecule. This, in turn, dictates the regioselectivity and rate of chemical reactions. In the specific case of this compound, the interplay between the electron-donating hydroxyl (-OH) group and the electron-withdrawing but ortho-para directing bromo (-Br) group on the benzenoid ring creates a unique reactivity profile.

The isoquinoline nucleus is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring. The pyridine ring is generally electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack, particularly at the C-1 position. shahucollegelatur.org.inquora.com Conversely, the benzenoid ring is more electron-rich and is the preferred site for electrophilic substitution, which typically occurs at the C-5 and C-8 positions. shahucollegelatur.org.inquimicaorganica.org The substituents on this compound modify this intrinsic reactivity.

The hydroxyl group at the C-5 position is a powerful activating group for electrophilic aromatic substitution. Through its +M (mesomeric) effect, it donates electron density to the aromatic ring, particularly at the ortho and para positions relative to it. This enhances the nucleophilicity of the benzenoid ring, making it more reactive towards electrophiles than the unsubstituted isoquinoline.

In contrast, the bromine atom at the C-6 position is a deactivating group due to its -I (inductive) effect, which withdraws electron density from the ring. However, like other halogens, it acts as an ortho-para director for electrophilic substitution because of its +M effect, where its lone pairs can participate in resonance. In the context of this compound, the directing effects of the hydroxyl and bromo substituents are crucial in determining the outcome of substitution reactions.

The following table summarizes the general influence of common substituents on the reactivity of the isoquinoline ring system.

Substituent TypeExampleEffect on Electrophilic SubstitutionDirecting InfluenceEffect on Nucleophilic Substitution
Activating (Electron-Donating)-OH, -NH2, -ORIncreases reactivityOrtho, ParaDecreases reactivity of the pyridine ring
Deactivating (Electron-Withdrawing)-NO2, -CN, -SO3HDecreases reactivityMetaIncreases reactivity of the pyridine ring
Halogens-Br, -Cl, -FDecreases reactivity (weakly)Ortho, ParaIncreases reactivity of the pyridine ring

Research findings have highlighted specific reactions that illustrate the influence of the substituents in this compound. The hydroxyl group can be oxidized to form the corresponding quinone, isoquinolin-5,6-dione, using oxidizing agents like potassium permanganate. smolecule.com This demonstrates the reactivity of the hydroxyl group itself. Furthermore, the bromine atom can be a site for nucleophilic substitution, allowing for the introduction of various functional groups, or it can be removed through reduction. smolecule.com

Studies on related substituted isoquinolines provide further insight. For example, the oxidation of 5-aminoisoquinoline (B16527) with KMnO4 affects only the benzene ring, whereas with 5-nitroisoquinoline, only the pyridine ring is oxidized, showcasing how the nature of the substituent on the benzenoid ring dictates the reaction's selectivity. shahucollegelatur.org.in In the case of this compound, the activating -OH group would be expected to direct electrophilic attack towards the benzenoid ring.

The following table presents a summary of observed and expected reactivity for this compound based on the influence of its substituents.

Reaction TypeReagent/ConditionExpected/Observed ProductInfluence of Substituents
OxidationPotassium permanganateIsoquinolin-5,6-dioneThe hydroxyl group at C-5 is oxidized. smolecule.com
ReductionLithium aluminum hydride or H2/PdIsoquinolin-5-olThe bromine atom at C-6 is reduced. smolecule.com
Nucleophilic SubstitutionAmines, Thiols with base6-substituted-isoquinolin-5-olThe bromine atom at C-6 is displaced by the nucleophile. smolecule.com
Electrophilic Substitution (e.g., Nitration)HNO3/H2SO4Nitro-6-bromoisoquinolin-5-ol (substitution likely at C-8 or C-4)The strongly activating -OH group at C-5 directs substitution to its ortho (C-4) and para (C-8, if C-6 is blocked) positions. The -Br at C-6 also directs ortho and para.

Computational Chemistry and Theoretical Studies of 6 Bromoisoquinolin 5 Ol

Density Functional Theory (DFT) Applications in Molecular Analysis

Density Functional Theory (DFT) has become a primary method in quantum chemistry for studying the electronic structure of many-body systems. ictp.it It is favored for its balance of accuracy and computational cost, making it suitable for a wide range of molecular systems. arxiv.org DFT calculations are used to determine optimized geometries, electronic properties, and spectroscopic features by approximating the complex many-electron problem to a functional of the electron density. ictp.itmdpi.com Functionals such as B3LYP (Becke, three-parameter, Lee-Yang-Parr) are commonly used in conjunction with basis sets like 6-31G(d,p) or 6-311++G(d,p) to model molecular systems. researchgate.netscirp.orgscirp.orgoatext.com

A fundamental step in computational analysis is geometry optimization, which involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. scm.com This process yields the most stable, or ground-state, structure of the molecule. researchgate.net For 6-Bromoisoquinolin-5-ol, DFT methods are used to calculate key structural parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net The optimization process is iterative, adjusting the coordinates of the atoms until the forces on them are negligible and the total energy is minimized. scm.com The resulting optimized geometry is crucial as it serves as the basis for all subsequent property calculations. aimspress.com Studies on related quinoline (B57606) and isoquinoline (B145761) derivatives have successfully used DFT to obtain accurate geometries that correlate well with experimental data where available. scirp.orgscirp.org

*Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated using DFT/B3LYP) This table presents hypothetical data for illustrative purposes based on typical values for similar molecular structures.

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C-Br1.89
C-O1.36
O-H0.97
C=N1.38
C-C (Aromatic)1.39 - 1.42
**Bond Angles (°) **C5-C6-Br119.5
C4-C5-O118.0
C5-O-H109.5
C1-N2-C3117.5

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.comresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. cellulosechemtechnol.ro The energy of the HOMO (EHOMO) is related to the molecule's ionization potential, and the energy of the LUMO (ELUMO) is related to its electron affinity. nih.gov

The energy gap (ΔE) between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to promote an electron from the HOMO to the LUMO. nih.gov DFT calculations are widely used to compute the energies of these orbitals and visualize their spatial distribution, which reveals the likely sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net For this compound, the HOMO is expected to be localized over the electron-rich regions of the isoquinoline ring and the hydroxyl group, while the LUMO may be distributed across the aromatic system.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table presents hypothetical data for illustrative purposes.

ParameterEnergy (eV)Implication
EHOMO -6.55Tendency to donate electrons
ELUMO -1.75Tendency to accept electrons
Energy Gap (ΔE) 4.80High chemical reactivity and stability

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. uni-muenchen.deucsb.edu The MEP map illustrates the electrostatic potential on the surface of the molecule, typically represented by a color spectrum. avogadro.cc

Regions of negative electrostatic potential (usually colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. nih.govresearchgate.net These areas are typically found around electronegative atoms like oxygen and nitrogen. Conversely, regions of positive electrostatic potential (colored blue) signify a deficiency of electrons and are prone to nucleophilic attack. nih.govresearchgate.net These are often located around hydrogen atoms, particularly the acidic proton of the hydroxyl group. For this compound, the MEP map would likely show a significant negative potential around the nitrogen atom of the isoquinoline ring and the oxygen atom of the hydroxyl group, making them potential sites for protonation or coordination. The hydrogen of the hydroxyl group would exhibit a strong positive potential.

Frontier Molecular Orbital (FMO) theory provides a framework for understanding and predicting the outcome of chemical reactions by focusing on the interaction between the HOMO and LUMO of reacting species. wikipedia.orgimperial.ac.uk According to FMO theory, chemical reactivity is governed by three main types of interactions: the repulsion between occupied orbitals, the electrostatic attraction between positive and negative charges, and the attractive interaction between the occupied orbitals of one molecule and the unoccupied orbitals of another. wikipedia.orgtaylorandfrancis.com

The most significant interaction for reaction pathways is typically between the HOMO of one reactant (the nucleophile) and the LUMO of the other (the electrophile). taylorandfrancis.com The energy and symmetry of these frontier orbitals must be compatible for a reaction to occur efficiently. By analyzing the HOMO-LUMO gap and the spatial distribution of these orbitals for this compound, FMO theory can be used to predict its behavior in various chemical reactions, such as cycloadditions or electrophilic/nucleophilic substitutions. wikipedia.org A lower HOMO-LUMO energy gap generally implies greater reactivity in these interactions. nih.gov

Theoretical simulation of vibrational spectra, such as Infrared (IR) and Raman, is a powerful application of DFT. nepjol.infonih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. stfc.ac.uk These calculated frequencies correspond to the fundamental vibrational modes of the molecule.

Comparing the simulated spectrum with an experimental one is a standard method for confirming the molecular structure and assigning experimental vibrational bands to specific atomic motions. oatext.comresearchgate.net For this compound, DFT calculations can predict the characteristic stretching and bending frequencies for its functional groups, including the O-H stretch of the hydroxyl group, the C=N and C=C stretching modes of the isoquinoline ring, and the C-Br stretching vibration. Discrepancies between calculated and experimental frequencies, which are common due to the harmonic approximation and basis set limitations, are often corrected by applying a scaling factor. researchgate.net

Table 3: Illustrative Calculated Vibrational Frequencies for Key Functional Groups of this compound This table presents hypothetical data for illustrative purposes.

Functional GroupVibrational ModeCalculated Frequency (cm⁻¹)
O-HStretching3550
C-H (Aromatic)Stretching3050 - 3100
C=NStretching1620
C=C (Aromatic)Stretching1500 - 1600
C-OStretching1250
C-BrStretching680

DFT calculations can be used to compute various thermodynamic properties of a molecule at a given temperature. scirp.orgchemmethod.com These properties are derived from the vibrational frequency calculations and include the zero-point vibrational energy (ZPVE), thermal energy (E), enthalpy (H), entropy (S), and Gibbs free energy (G). researchgate.netmdpi.com

The ZPVE is the residual energy of the molecule at 0 Kelvin, arising from its vibrational motion. The other parameters are crucial for understanding the stability of the molecule and the thermodynamics of reactions in which it participates. researchgate.net For example, calculating the change in Gibbs free energy (ΔG) for a proposed reaction can predict its spontaneity. These theoretical thermodynamic data provide valuable insights into the behavior of this compound under different thermal conditions. researchgate.netchemmethod.com

Table 4: Illustrative Calculated Thermodynamic Parameters for this compound at 298.15 K This table presents hypothetical data for illustrative purposes.

ParameterUnitCalculated Value
Zero-Point Vibrational Energy (ZPVE) kcal/mol75.8
Thermal Energy (E) kcal/mol80.5
Enthalpy (H) kcal/mol81.0
Gibbs Free Energy (G) kcal/mol65.2
Entropy (S) cal/mol·K92.1

Charge Delocalization and Natural Bond Orbital (NBO) Analysis

The energetic significance of these interactions is estimated using second-order perturbation theory. uba.ar For each donor (i) and acceptor (j) interaction, a stabilization energy, E(2), is calculated. A larger E(2) value indicates a more significant interaction and greater charge delocalization. uni-muenchen.de

In the case of this compound, the key donor orbitals are the π-orbitals of the aromatic system and the lone pairs (n) of the oxygen and nitrogen atoms. The primary acceptor orbitals are the antibonding π* orbitals of the aromatic ring and the antibonding σ* orbitals associated with the carbon-bromine bond.

The most significant delocalization effects in this compound are expected to involve:

Donation from Oxygen Lone Pair to the Aromatic Ring: The lone pairs on the hydroxyl oxygen (n_O) donate electron density into the antibonding π* orbitals of the isoquinoline ring system. This n → π* interaction is typically strong and contributes significantly to the stability of the molecule.

π-System Delocalization: The π → π* interactions within the bicyclic aromatic system are fundamental to its aromaticity and stability.

Interaction with the Bromine Substituent: The electron-withdrawing nature of the bromine atom influences charge distribution. There can be delocalization from the ring's π orbitals into the antibonding σ* orbital of the C-Br bond (π → σ*), which can impact the reactivity of the halogen.

A conceptual table of these key NBO interactions is presented below.

Donor NBO (Filled Orbital)Acceptor NBO (Empty Orbital)Type of InteractionExpected Significance
Oxygen Lone Pair (n_O)Aromatic Ring (π)Hyperconjugation (Resonance)High
Aromatic Ring (π)Aromatic Ring (π)Aromatic DelocalizationHigh
Aromatic Ring (π)C-Br bond (σ)HyperconjugationModerate
Nitrogen Lone Pair (n_N)Aromatic Ring (π)Hyperconjugation (Resonance)Moderate

Structure-Activity Relationship (SAR) Studies using Computational Methods

The isoquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities. nih.gov Computational Structure-Activity Relationship (SAR) studies are essential for understanding how the specific structural features of a molecule like this compound contribute to its biological effects, thereby guiding the synthesis of more potent and selective analogues. researchgate.netnih.gov

Computational SAR methods often involve molecular docking, which predicts the preferred orientation and binding affinity of a molecule to a biological target, such as an enzyme or receptor. researchgate.net By analyzing the interactions formed in the predicted binding pose, researchers can rationalize the compound's activity. For this compound, key structural features influencing its potential biological activity include:

The Hydroxyl Group (-OH): The -OH group at position 5 can act as both a hydrogen bond donor and acceptor, which is a critical interaction for anchoring the molecule within a protein's binding site.

The Bromine Atom (-Br): The bromine at position 6 can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen interacts with a nucleophilic site on the target. It also adds lipophilicity to the molecule, which can affect cell permeability and binding.

The Isoquinoline Nitrogen: The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, further contributing to binding affinity.

Systematic computational studies on isoquinoline derivatives have demonstrated that the type and position of substituents dramatically influence their inhibitory potential against various targets. nih.govmdpi.com For instance, SAR studies on similar heterocyclic compounds have shown that modifying substituents can tune the compound's efficacy against specific cancer cell lines or enzymes.

The table below illustrates a hypothetical SAR for this compound, based on general principles observed in related isoquinoline inhibitors.

Position of SubstitutionType of SubstituentPredicted Effect on Hypothetical ActivityRationale
C5-OH (hydroxyl)Essential for ActivityActs as a key hydrogen bond donor/acceptor.
C6-Br (bromo)Enhances PotencyProvides halogen bonding and increases lipophilicity.
C6-Cl (chloro)May Retain PotencySmaller halogen may alter binding affinity slightly.
C6-H (unsubstituted)Reduced PotencyLoss of halogen bonding and lipophilic contribution.
C5-OCH3 (methoxy)Reduced PotencyLoss of hydrogen bond donor capability.

Computational Predictions of Chemical Reactivity and Regioselectivity

Computational methods are invaluable for predicting the chemical reactivity and regioselectivity of organic molecules, offering insights into where reactions are most likely to occur. rsc.orgrsc.org This is particularly useful for complex aromatic systems like this compound, where multiple reaction sites are possible. The primary computational tools for this purpose are Frontier Molecular Orbital (FMO) theory and the analysis of the Molecular Electrostatic Potential (MEP). allsubjectjournal.com

Frontier Molecular Orbital (FMO) Theory: This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Electrophilic Attack: Reactions with electrophiles (electron-seeking species) are predicted to occur at the atomic sites with the largest electron density in the HOMO.

Nucleophilic Attack: Reactions with nucleophiles (nucleus-seeking species) are predicted to occur at the sites with the largest electron density in the LUMO.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution across a molecule. allsubjectjournal.com

Red Regions: Indicate negative electrostatic potential (electron-rich), which are attractive sites for electrophiles.

Blue Regions: Indicate positive electrostatic potential (electron-poor), which are attractive sites for nucleophiles.

For this compound, the -OH group is a strong activating group that directs electrophilic attack to the ortho and para positions. The bromine atom is a deactivating group but also an ortho, para director. The pyridine (B92270) part of the isoquinoline ring is electron-deficient and generally deactivated towards electrophilic substitution.

Based on these principles, a computational analysis would likely predict the following reactivity patterns:

PositionPredicted Reactivity towards ElectrophilesPredicted Reactivity towards NucleophilesRationale
C1LowHighElectron-deficient position adjacent to ring nitrogen.
C4HighLowortho to the powerful activating -OH group.
C7ModerateLowpara to the activating -OH group.
C8ModerateLowortho to the activating -OH group.

This predictive power allows chemists to design synthetic routes more efficiently and anticipate potential side products without the need for extensive experimental trial and error. rsc.orgchemrxiv.org

Advanced Analytical Methodologies for Characterization and Quantification in Chemical Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone of chemical characterization, utilizing the interaction of electromagnetic radiation with a substance to determine its structure and properties. For 6-Bromoisoquinolin-5-ol, a multifaceted spectroscopic approach is necessary for unambiguous identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom in this compound can be mapped, providing a detailed constitutional and conformational picture.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons and the hydroxyl proton. The aromatic protons on the isoquinoline (B145761) ring system would appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effects of the aromatic ring currents. The exact chemical shifts and coupling patterns (doublets, singlets) would depend on their position relative to the bromine, hydroxyl, and nitrogen substituents. The hydroxyl (-OH) proton would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. For this compound, nine distinct signals would be anticipated, corresponding to the nine carbon atoms in the isoquinoline ring. The chemical shifts (δ) for these carbons are influenced by hybridization and the electronegativity of attached atoms. Carbons bonded to the electronegative nitrogen, oxygen, and bromine atoms would be shifted downfield. Aromatic and alkene carbons typically resonate in the δ 110-150 ppm range, while the carbon bearing the hydroxyl group (C-5) and the carbon bearing the bromine atom (C-6) would have characteristic shifts influenced by these substituents.

Interactive Table: Expected NMR Data for this compound

Technique Nucleus Expected Chemical Shift (δ) Range (ppm) Notes
¹H NMRAromatic Protons (H)7.0 - 9.0Signals appear downfield due to aromatic ring deshielding. Specific multiplicity (singlet, doublet) depends on adjacent protons.
¹H NMRHydroxyl Proton (OH )Variable (Broad Singlet)Position is sensitive to solvent, temperature, and concentration.
¹³C NMRAromatic Carbons (C)110 - 150Nine distinct signals expected for the non-equivalent carbons of the isoquinoline core.
¹³C NMRCarbon bonded to Bromine (C-Br)Specific downfield shiftThe electronegative bromine atom deshields the attached carbon.
¹³C NMRCarbon bonded to Hydroxyl (C-OH)Specific downfield shiftThe electronegative oxygen atom deshields the attached carbon.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition from its exact mass.

For this compound (molecular formula C₉H₆BrNO), the theoretical monoisotopic mass can be calculated with high precision. An experimentally determined accurate mass that matches this theoretical value provides strong evidence for the compound's identity. The presence of a bromine atom is particularly distinctive in mass spectrometry due to the nearly equal natural abundance of its two isotopes, ⁷⁹Br and ⁸¹Br. This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, where the two peaks are of almost equal intensity, separated by two mass units.

In addition to accurate mass measurement, HRMS coupled with tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the molecule. By inducing fragmentation of the protonated molecular ion [M+H]⁺, characteristic fragment ions are produced. For isoquinoline alkaloids, fragmentation often involves the loss of small neutral molecules or cleavage of the ring system. A plausible fragmentation pathway for this compound could involve the initial loss of a hydrogen bromide (HBr) or a carbon monoxide (CO) molecule, followed by further ring cleavages. Elucidating these pathways helps to confirm the connectivity of the atoms within the structure.

Interactive Table: HRMS Data for this compound

Parameter Description Expected Value / Observation
Molecular FormulaC₉H₆BrNO-
Theoretical Monoisotopic MassThe exact mass calculated using the most abundant isotopes of each element.222.9684 u (for ⁷⁹Br isotope)
Isotopic PatternThe signature pattern caused by bromine's natural isotopes (⁷⁹Br and ⁸¹Br).A pair of peaks (M and M+2) of nearly equal intensity, separated by ~2 Da.
Common FragmentationThe breakdown of the parent ion into smaller fragments.Potential loss of HBr, CO, and cleavage of the isoquinoline ring system.

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of valence electrons to higher energy levels. The resulting spectrum provides information about the electronic structure of a molecule, particularly the nature of its chromophores (light-absorbing groups).

The structure of this compound contains an extended conjugated system within the isoquinoline rings, which acts as a strong chromophore. This system allows for π → π* transitions, where an electron is promoted from a π bonding orbital to a π* antibonding orbital. Additionally, the presence of nitrogen and oxygen atoms with lone pairs of electrons allows for n → π* transitions, which involve promoting a non-bonding electron to a π* antibonding orbital. Typically, π → π* transitions are more intense than n → π* transitions. The absorption spectrum of this compound would be expected to show one or more strong absorption bands (λmax) in the UV region, characteristic of its aromatic, heterocyclic nature.

Interactive Table: Expected UV-Visible Spectroscopy Data for this compound

Transition Type Description Expected Wavelength Region
π → πPromotion of an electron from a π bonding orbital to a π antibonding orbital within the aromatic system.UV region (typically 200-400 nm)
n → πPromotion of a non-bonding electron from a nitrogen or oxygen lone pair to a π antibonding orbital.UV region, often at longer wavelengths than π → π* transitions but with lower intensity.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic absorption frequency range.

The IR spectrum of this compound would display several key absorption bands confirming its structure. A broad and intense band in the region of 3200-3550 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the isoquinoline ring system would result in multiple sharp bands in the 1500-1700 cm⁻¹ region. A C-O stretching vibration would be expected around 1200 cm⁻¹. Finally, a C-Br stretching vibration would likely be observed in the fingerprint region, typically below 700 cm⁻¹.

Interactive Table: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Characteristic Absorption Range (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3550 - 3200 (Broad, Strong)
Aromatic RingC-H Stretch~3100 - 3010
Aromatic RingC=C Stretch~1700 - 1500
Isoquinoline RingC=N Stretch~1650 - 1550
PhenolC-O Stretch~1260 - 1180
Bromo-AromaticC-Br Stretch< 700

Advanced Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of a specific compound like this compound, high-performance liquid chromatography is the method of choice for both purification and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a premier technique used to separate, identify, and quantify each component in a mixture. It is highly effective for the analysis of moderately polar organic compounds like this compound.

A typical analytical method for this compound would employ reversed-phase HPLC (RP-HPLC). In this mode, the separation is achieved on a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, with a polar mobile phase. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid or acetic acid) to ensure the analyte is in a consistent protonation state and to improve peak shape. The separation can be performed using either an isocratic (constant mobile phase composition) or a gradient (changing mobile phase composition) elution.

Detection is commonly performed using a UV-Vis or a photodiode array (PDA) detector, set to a wavelength where this compound exhibits strong absorbance. For quantification, a calibration curve is constructed by analyzing standard solutions of known concentrations. The peak area of the analyte in an unknown sample is then compared to this curve to determine its concentration. The method must be validated for parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) to ensure reliable results.

Interactive Table: Typical HPLC Method Parameters for this compound Analysis

Parameter Description Typical Condition
Mode Reversed-Phase HPLC-
Stationary Phase (Column) A nonpolar column material.C18 (ODS), e.g., 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A polar solvent system.Gradient of Acetonitrile and Water (often with 0.1% formic acid).
Flow Rate The speed at which the mobile phase passes through the column.1.0 mL/min.
Detection Method for visualizing the separated components.UV-Vis or PDA detector set at a λmax of the compound.
Quantification Method for determining the amount of the compound.External standard calibration curve based on peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For a compound like this compound to be amenable to GC-MS analysis, it must be thermally stable and sufficiently volatile. Derivatization may sometimes be employed to increase volatility and thermal stability.

In a typical GC-MS analysis of a brominated isoquinoline, the sample is injected into a heated inlet, where it is vaporized and introduced onto a capillary column by a carrier gas, usually helium. The column, often coated with a non-polar or mid-polar stationary phase, separates the components of the sample based on their boiling points and interactions with the stationary phase. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. The mass spectrum of a brominated compound is often characterized by a distinctive isotopic pattern due to the presence of the bromine isotopes (79Br and 81Br).

Table 1: Illustrative GC-MS Parameters for Volatile Compound Analysis

Parameter Value
Gas Chromatograph
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 280 °C
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min
Mass Spectrometer
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230 °C
Quadrupole Temp. 150 °C

Ultra-High-Pressure Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High-Pressure Liquid Chromatography (UHPLC) is a significant advancement in liquid chromatography, offering higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher backpressures.

For the analysis of this compound, which is a moderately polar compound, a reversed-phase UHPLC method would be highly suitable. In this mode, a non-polar stationary phase (such as C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with a range of polarities. The enhanced resolution of UHPLC is particularly beneficial for separating isomers or closely related impurities.

Table 2: Representative UHPLC Conditions for High-Resolution Separation

Parameter Value
UHPLC System
Column C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C

Hyphenated Analytical Techniques and Chemical Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and for comprehensive chemical profiling.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile and sensitive technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is particularly well-suited for the analysis of non-volatile and thermally labile compounds, making it an ideal method for this compound.

An LC-MS system can provide information on the molecular weight of the compound, and with tandem mass spectrometry (MS/MS), detailed structural information can be obtained through fragmentation analysis. This is invaluable for confirming the identity of the target compound and for identifying unknown impurities or metabolites in a sample. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule.

Table 3: Typical LC-MS Parameters for Complex Mixture Analysis

Parameter Value
Liquid Chromatograph
Column C18 (2.1 x 100 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5-95% B in 15 minutes
Flow Rate 0.3 mL/min
Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Gas Temperature 325 °C

Chemical Fingerprinting and Metabolomics Approaches

Chemical fingerprinting is an approach used to create a characteristic profile of a sample, often for the purpose of quality control, origin determination, or classification. This is typically achieved using a chromatographic or spectroscopic technique that generates a data-rich profile, or "fingerprint," of the sample. For a pure compound like this compound, chemical fingerprinting would involve a detailed analysis to identify any impurities or degradation products, thus establishing a reference standard for its purity.

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. While this compound is a synthetic compound, metabolomics approaches could be employed in studies where this compound is introduced into a biological system. By comparing the metabolic profiles of a system before and after exposure to the compound, researchers can identify changes in endogenous metabolites, providing insights into the compound's mechanism of action or potential toxicity. Techniques like LC-MS and GC-MS are central to metabolomics studies, providing the necessary sensitivity and coverage to detect a wide range of metabolites.

Advanced Sample Preparation and Extraction Methodologies

Effective sample preparation is a critical step in chemical analysis, aimed at isolating the analyte of interest from the sample matrix, removing interferences, and concentrating the analyte to a level suitable for detection.

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely used sample preparation technique that utilizes a solid sorbent to selectively adsorb an analyte from a liquid sample. The choice of sorbent depends on the properties of the analyte and the sample matrix. For a moderately polar compound like this compound dissolved in an aqueous matrix, a reversed-phase SPE sorbent, such as C18-bonded silica, would be a suitable choice.

The general steps for SPE include:

Conditioning: The sorbent is washed with a solvent like methanol to activate the stationary phase, followed by an equilibration step with the sample solvent (e.g., water).

Loading: The sample is passed through the sorbent bed, where the analyte is retained.

Washing: The sorbent is washed with a weak solvent to remove any unretained impurities.

Elution: A strong solvent is used to desorb the analyte from the sorbent, collecting it in a clean vessel.

This process effectively cleans up the sample and can also be used to concentrate the analyte, leading to improved analytical results.

Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a highly efficient method for extracting solid and semi-solid samples. mdpi.comresearchgate.net It utilizes solvents at elevated temperatures (typically 50°C to 200°C) and pressures (around 1500 psi) to enhance the extraction process. hilarispublisher.comchromatographyonline.com These conditions maintain the solvent in its liquid state above its normal boiling point, which significantly improves the kinetics of extraction. mdpi.comresearchgate.net

The elevated temperature increases the solubility of analytes and decreases the viscosity of the solvent, allowing for better penetration into the sample matrix. mdpi.com High pressure facilitates the movement of the solvent into the pores of the matrix, ensuring intimate contact with the target analytes. hilarispublisher.com This combination of high temperature and pressure disrupts strong analyte-matrix interactions, such as van der Waals forces, hydrogen bonds, and dipole attractions.

Compared to traditional methods like Soxhlet extraction, PLE offers numerous advantages, including significantly shorter extraction times (often under 20 minutes per sample), reduced solvent consumption (by up to 90%), and improved extraction efficiency and reproducibility. chromatographyonline.com The process can be automated, allowing for sequential extraction of multiple samples. researchgate.netchromatographyonline.com These features position PLE as a "green" technology by minimizing waste and energy use. researchgate.net

While direct applications for extracting this compound are not extensively documented, PLE is a powerful tool for the extraction of a wide range of compounds from diverse matrices. It is widely used in environmental analysis for extracting pollutants like persistent organic pollutants (POPs) from soil, in the food industry for determining contaminants, and in the pharmaceutical field for extracting active compounds from natural products. hilarispublisher.comchromatographyonline.com Its efficiency in handling complex matrices makes it a valuable hypothetical method for isolating synthetic intermediates or impurities during process development and quality control in pharmaceutical synthesis.

Table 1: Illustrative Parameters for Pressurized Liquid Extraction (PLE)

Analyte Class Sample Matrix Temperature (°C) Pressure (psi) Solvent Extraction Time (min)
Polychlorinated Biphenyls (PCBs) Soil / Sediment 100 1500 Hexane/Acetone (1:1) 10-15
Pesticides Food Products 80-120 1500 Acetonitrile/Water 5-10
Flavonoids Plant Material 100-150 2000 Ethanol (B145695)/Water (80:20) 15-20
Pharmaceuticals Animal Tissue 75 1500 Methanol 10

Solid Phase Microextraction (SPME)

Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, concentration, and sample introduction into a single step. nih.gov Developed in the 1990s, SPME utilizes a small fused-silica fiber coated with a polymeric stationary phase. chromatographyonline.com This fiber is exposed to a sample, either by direct immersion in a liquid or by exposure to the headspace (the gas phase above the sample).

The principle of SPME is based on the partitioning of analytes between the sample matrix and the fiber's coating. wikipedia.orgelementlabsolutions.com The amount of analyte adsorbed by the fiber is proportional to its concentration in the sample. wikipedia.org After an equilibrium or pre-equilibrium period, the fiber is withdrawn and transferred directly to the injection port of an analytical instrument, typically a gas chromatograph (GC) or high-performance liquid chromatograph (HPLC), where the trapped analytes are thermally or solvent-desorbed for analysis. chromatographyonline.com

Key advantages of SPME include its simplicity, speed, and high sensitivity, with detection limits capable of reaching parts-per-trillion (ppt) levels for some compounds. wikipedia.org It eliminates the need for solvents, making it an environmentally friendly "green" analytical method. wikipedia.org The choice of fiber coating is critical and can be tailored to the specific analytes of interest based on polarity and volatility. nih.govelementlabsolutions.com Common coatings include polydimethylsiloxane (B3030410) (PDMS) for non-polar compounds and polyacrylate (PA) for polar compounds. nih.gov

SPME is widely applied in various fields, including environmental monitoring, food and beverage analysis, forensics, and pharmaceutical analysis. nih.gov In the context of synthetic chemistry, while not a classical extraction method for bulk product, SPME would be an excellent technique for monitoring reaction progress or detecting trace-level impurities and byproducts in the synthesis of compounds like this compound. It could be used to analyze the headspace of a reaction vessel to detect volatile intermediates or to extract non-volatile compounds from the reaction mixture for quality control purposes.

Table 2: Common SPME Fiber Coatings and Their Applications

Fiber Coating Polarity Typical Analytes Applications
Polydimethylsiloxane (PDMS) Non-polar Volatile Organic Compounds (VOCs), Hydrocarbons Environmental air/water monitoring
Polyacrylate (PA) Polar Phenols, Polar Pesticides Water analysis, flavor compounds
PDMS/Divinylbenzene (DVB) Bipolar Amines, Nitroaromatics, Alcohols Flavors and fragrances, drug analysis
Carboxen/PDMS (CAR/PDMS) Bipolar/Porous Solid Small Volatiles, Gases (C2-C12) Air quality, forensic analysis

Enzyme-Assisted Extraction Techniques

Enzyme-Assisted Extraction (EAE) is a modern, eco-friendly extraction method that employs specific enzymes to break down the structural components of cell walls, thereby facilitating the release of intracellular contents. slideshare.netmdpi.com This technique is primarily used for extracting bioactive compounds from plant and microbial sources. atlantis-press.com The plant cell wall is a complex matrix composed mainly of cellulose (B213188), hemicellulose, pectin, and lignin, which acts as a barrier to solvent penetration. researchgate.net

EAE utilizes specific hydrolytic enzymes, such as cellulases, pectinases, and proteases, to selectively degrade these cell wall components. mdpi.comfoodresearchlab.com This enzymatic hydrolysis disrupts the structural integrity of the cell, increasing its permeability and allowing the solvent to more effectively access and dissolve the target compounds. atlantis-press.com The process is conducted under mild conditions of temperature and pH, which helps to prevent the thermal degradation of sensitive bioactive molecules. foodresearchlab.com

The main advantages of EAE include higher extraction yields, reduced solvent and energy consumption, and shorter extraction times compared to conventional methods. atlantis-press.com It is considered a "green" technology due to its use of biodegradable enzymes and milder operating conditions. slideshare.net

The application of EAE is not directly relevant to the synthesis or purification of a synthetic compound like this compound. EAE is fundamentally a technique for liberating compounds from complex biological matrices. However, in a broader research context, if a derivative of this compound were being investigated for its metabolic fate in a biological system (e.g., a plant or microorganism), EAE could hypothetically be employed as a first step to gently lyse the cells and extract potential metabolites for subsequent analysis.

Table 3: Enzymes Used in EAE and Their Target Substrates

Enzyme Target Substrate in Cell Wall Primary Function
Cellulase Cellulose Hydrolyzes β-1,4-glycosidic bonds in cellulose microfibrils.
Pectinase Pectin Degrades pectic substances in the middle lamella.
Hemicellulase/Xylanase Hemicellulose / Xylan Breaks down the hemicellulose polysaccharide backbone.
Protease Proteins Hydrolyzes structural proteins within the cell wall.
Amylase Starch Breaks down intracellular starch granules, releasing trapped compounds.

Applications in Organic Synthesis and Material Science Research

Role as a Building Block in Complex Organic Molecule Synthesis

The inherent reactivity of the bromine and hydroxyl functionalities in 6-Bromoisoquinolin-5-ol makes it a valuable starting material for the synthesis of a wide array of complex organic molecules. The isoquinoline (B145761) framework itself is a privileged structure found in numerous natural products and pharmacologically active compounds. nih.govijpsjournal.comnih.gov

The presence of a bromine atom at the C-6 position of this compound opens up avenues for various transition-metal-catalyzed cross-coupling reactions. mdpi.com Reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings would allow for the introduction of a diverse range of substituents, including aryl, alkynyl, vinyl, and amino groups, respectively. nih.govnih.gov This versatility enables the construction of a library of substituted isoquinoline derivatives, which are key intermediates in the synthesis of more complex heterocyclic systems. acs.orgorganic-chemistry.org The hydroxyl group at the C-5 position can be readily converted into other functional groups or used as a directing group in electrophilic aromatic substitution reactions, further expanding the synthetic possibilities.

Table 1: Potential Cross-Coupling Reactions Utilizing this compound

Cross-Coupling ReactionReagents and Conditions (Illustrative)Potential Product Class
Suzuki-MiyauraArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base6-Arylisoquinolin-5-ol derivatives
SonogashiraTerminal alkyne, Pd/Cu catalyst, base6-Alkynylisoquinolin-5-ol derivatives
HeckAlkene, Pd catalyst, base6-Alkenylisoquinolin-5-ol derivatives
Buchwald-HartwigAmine, Pd catalyst, base6-Amino-isoquinolin-5-ol derivatives

Isoquinoline alkaloids represent a large and structurally diverse class of natural products with a wide range of biological activities. nih.govresearchgate.net Many synthetic routes towards these complex molecules rely on the functionalization of the isoquinoline core. ijpsjournal.com this compound can serve as a key precursor for the synthesis of various isoquinoline alkaloid analogs. The bromine atom can be strategically utilized to introduce side chains or to facilitate intramolecular cyclization reactions, which are often key steps in the total synthesis of these natural products. For instance, the bromine could be converted to a lithiated species via metal-halogen exchange, which could then be reacted with an electrophile to build up the carbon skeleton necessary for the alkaloid framework.

Potential in the Development of Functional Materials

The application of isoquinoline derivatives extends beyond medicinal chemistry into the field of material science. amerigoscientific.com The planar aromatic structure of the isoquinoline ring system, combined with the potential for extensive functionalization, makes this compound an interesting candidate for the development of novel functional materials. Through polymerization or incorporation into larger conjugated systems via cross-coupling reactions, materials with tailored electronic and photophysical properties could be designed. amerigoscientific.com For example, polymers containing the 6-substituted isoquinolin-5-ol unit might exhibit interesting fluorescence or conductive properties, making them suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Contribution to the Synthesis of Isoquinoline-Related Scaffolds

Ellipticine (B1684216) and its isomers are potent anticancer agents that function, in part, by intercalating into DNA and inhibiting topoisomerase II. nih.gov The synthesis of ellipticine and its analogs has been a significant area of research. While direct synthesis from this compound has not been reported, its structural features suggest a plausible synthetic route. A key step in many ellipticine syntheses is the construction of the pyridocarbazole core. researchgate.net A hypothetical synthetic approach could involve a Suzuki or Stille coupling of this compound with a suitable indole- or carbazole-derived organometallic reagent to form the crucial C-C bond required for the tetracyclic framework. The hydroxyl group could be used to modulate solubility or as a handle for further functionalization to improve the pharmacological profile of the final compound.

Table 2: Key Intermediates in a Hypothetical Synthesis of an Ellipticine Analog from this compound

StepIntermediate StructureReaction Type
1This compoundStarting Material
26-(Indol-2-yl)isoquinolin-5-olSuzuki or Stille Coupling
3Pyridocarbazole precursorIntramolecular Cyclization
4Ellipticine AnalogAromatization/Functional Group Manipulation

Furoquinolinedione and isoxazoloquinolinedione scaffolds are present in various biologically active molecules. The synthesis of these fused heterocyclic systems often involves the annulation of a furan (B31954) or isoxazole (B147169) ring onto a quinoline (B57606) or isoquinoline core. Although specific syntheses starting from this compound are not documented, its structure provides a logical starting point for their preparation.

For the synthesis of a furo[3,2-h]quinolinedione derivative, a potential strategy would involve the O-alkylation of the hydroxyl group of this compound with a suitable propargyl halide, followed by a thermally or metal-catalyzed cyclization to form the furan ring. nih.govelsevierpure.com Subsequent oxidation would then yield the dione (B5365651) functionality.

Similarly, for the preparation of an isoxazolo[5,4-h]quinolinedione derivative, a plausible route could involve the conversion of the hydroxyl group to an amine, followed by diazotization and reaction with a suitable active methylene (B1212753) compound to construct the isoxazole ring. mdpi.comnih.govnih.gov Alternatively, a 1,3-dipolar cycloaddition reaction could be envisioned. The bromine atom in both cases could be retained for further diversification of the final product.

Future Directions and Emerging Research Avenues in 6 Bromoisoquinolin 5 Ol Studies

Exploration of Novel Synthetic Strategies for Brominated Isoquinolin-5-ol Derivatives

The synthesis of isoquinoline (B145761) scaffolds has traditionally been dominated by classic methods such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. researchgate.netwikipedia.org These methods often rely on electrophilic aromatic substitution, which can limit their application to electron-rich systems. researchgate.net Recent research, however, has significantly broadened the synthetic toolkit, offering milder, more efficient, and environmentally friendly strategies that could be adapted for 6-bromoisoquinolin-5-ol. nih.gov

Future synthetic explorations will likely move beyond these traditional constraints. New methodologies that avoid harsh conditions and expand substrate scope are highly desirable. researchgate.net For instance, metal-catalyzed reactions, such as those involving palladium or copper, have shown promise in constructing isoquinoline frameworks. researchgate.netresearchgate.net Additionally, novel strategies like silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides and the coupling of metalated N-(2-methylbenzylidene)amines with nitriles present innovative pathways to substituted isoquinolines. google.com The development of one-pot or tandem reactions that build the brominated isoquinolin-5-ol core with high atom economy will be a key area of focus. researchgate.net Research into regioselective bromination techniques will also be critical; for example, using milder brominating agents than traditional Br₂/HBr, such as N-bromosuccinimide (NBS) under specific conditions, could offer better control in the synthesis of specifically substituted derivatives. researchgate.net

Table 1: Comparison of Traditional and Modern Synthetic Approaches for Isoquinoline Derivatives
ApproachTypical ReactionsAdvantagesLimitationsPotential for this compound Synthesis
Traditional MethodsBischler-Napieralski, Pictet-Spengler, Pomeranz-Fritsch researchgate.netpharmaguideline.comWell-established and understood reaction mechanisms.Often require harsh conditions (e.g., strong acids, high temperatures); limited to electron-rich substrates. researchgate.netApplicable but may require robust protecting group strategies and offer limited functional group tolerance.
Modern MethodsMetal-catalyzed cross-couplings, C-H activation, cascade/tandem reactions, photoredox catalysis. researchgate.netnih.govresearchgate.netMilder reaction conditions, higher functional group tolerance, improved efficiency and atom economy. researchgate.netnih.govCatalyst cost and sensitivity; some methods may be in early stages of development.High potential for developing novel, efficient, and regioselective routes to complex derivatives.

Application of Advanced Computational Modeling for Structure-Reactivity and Selectivity Prediction

Computational chemistry is an increasingly powerful tool for predicting the behavior of complex organic molecules. For this compound, advanced computational modeling can provide profound insights into its electronic structure, reactivity, and potential interactions with biological targets. Techniques like Density Functional Theory (DFT) can be used to calculate electron densities, predict sites of electrophilic and nucleophilic attack, and rationalize observed reactivity patterns. rsc.org

Future research will likely employ these models to guide synthetic efforts. For example, computational studies can predict the most favorable position for further functionalization on the isoquinoline ring, saving significant experimental time and resources. The electrophilic reactivity order of the neutral isoquinoline molecule has been determined as 4 > 5 = 7 > 8 > 6 > 3 > 1, which provides a baseline for predicting substitution patterns. rsc.org Molecular dynamics simulations can be used to study the conformational stability of this compound derivatives when interacting with biological macromolecules, such as enzymes or receptors. nih.gov This can aid in the rational design of new drug candidates by predicting binding affinities and modes of action before synthesis. nih.gov Such in silico studies are crucial for identifying promising lead compounds and understanding their pharmacokinetic properties and potential metabolic reactivity. nih.gov

Integration of Artificial Intelligence and Machine Learning in Chemical Research

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research, from synthesis planning to drug discovery. mdpi.comnih.gov For a target like this compound, AI can significantly accelerate the research and development cycle. ML algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of novel transformations or to propose optimal reaction conditions. nih.gov

Table 2: Applications of AI/ML in this compound Research
Application AreaAI/ML TechniquePotential ImpactReference
Synthesis PlanningRetrosynthesis Prediction AlgorithmsRapidly identifies novel and efficient synthetic routes to complex derivatives. nih.govmit.edu
Property PredictionQuantitative Structure-Activity Relationship (QSAR) ModelsPredicts biological activity, toxicity, and pharmacokinetic profiles of new analogs. nih.gov
Reaction OptimizationDeep Learning Neural NetworksSuggests optimal reaction conditions (catalyst, solvent, temperature) to maximize yield and minimize byproducts. nih.gov
De Novo DesignGenerative Models (e.g., RNNs, GANs)Creates novel molecular structures based on desired properties for targeted applications. mdpi.com

Discovery of New Chemical Transformations and Reactivity Patterns for Isoquinoline Systems

The isoquinoline core is a versatile scaffold that can undergo a wide range of chemical transformations. While electrophilic substitution tends to occur at the 5- or 8-position and nucleophilic substitution at the 1-position, the presence of the bromo and hydroxyl groups in this compound significantly influences this reactivity. rsc.orggcwgandhinagar.com Future research will focus on leveraging this unique electronic profile to discover novel chemical transformations.

A key area of exploration will be the development of new C-H functionalization reactions. These methods allow for the direct modification of the isoquinoline core without the need for pre-functionalized starting materials, offering a more efficient and sustainable approach to creating derivatives. Recent work has shown the feasibility of C-4 alkylation of isoquinolines without the need for N-activating groups, a method that could be applied to the this compound system. acs.org The bromine atom at the 6-position serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide variety of substituents to build molecular complexity. The interplay between the electron-donating hydroxyl group and the electron-withdrawing bromine atom will continue to be a subject of study to fully map the reactivity of this heterocyclic system.

Q & A

Q. Answer :

  • Direct bromination : For isoquinolin-5-ol derivatives, electrophilic aromatic substitution (EAS) using bromine (Br₂) in acetic acid or HBr with a catalyst (e.g., FeBr₃) is a common route. Monitor reaction temperature (40–60°C) to avoid over-bromination .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product. Purity ≥95% can be achieved via recrystallization in ethanol/water mixtures, as demonstrated for analogs like 4-Bromoisoquinoline .
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards .

Advanced: How can researchers resolve contradictions in reported spectral data (e.g., NMR chemical shifts) for this compound derivatives?

Q. Answer :

  • Standardized protocols : Ensure consistent solvent (e.g., DMSO-d₆ or CDCl₃) and concentration during NMR analysis. Variations in pH or temperature may shift proton environments, particularly for the hydroxyl group .
  • Cross-validation : Compare data with computational predictions (DFT calculations at B3LYP/6-31G* level) to identify outliers. For example, discrepancies in aromatic proton signals may arise from solvent-induced conformational changes .
  • Collaborative replication : Share samples with independent labs to verify reproducibility, addressing potential instrumentation biases .

Basic: Which chromatographic techniques are optimal for separating this compound from by-products?

Q. Answer :

  • HPLC : Use a reverse-phase C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (70:30 v/v). Adjust flow rate to 1.0 mL/min for baseline separation of brominated analogs .
  • TLC monitoring : Employ silica gel plates (ethyl acetate/hexane 3:7) with UV visualization at 254 nm. Rf values for brominated isoquinolines typically range 0.4–0.6 .
  • Challenges : Bromine’s electron-withdrawing effect may cause tailing; mitigate this by adding 0.1% acetic acid to the mobile phase .

Advanced: What computational models predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

Q. Answer :

  • DFT calculations : Optimize geometry at the M06-2X/def2-TZVP level to map electron density. The bromine atom’s σ-hole and the hydroxyl group’s hydrogen-bonding capacity influence regioselectivity .
  • Kinetic studies : Use Eyring plots to compare activation energies for substitution at C6 vs. other positions. Solvent effects (e.g., DMF vs. THF) can be modeled via COSMO-RS .
  • Validation : Correlate computational results with experimental kinetic data (e.g., UV-Vis monitoring of reaction progress) .

Basic: What storage conditions prevent degradation of this compound?

Q. Answer :

  • Temperature : Store at 0–6°C in amber vials to minimize light-induced decomposition, as recommended for 4-Bromoisoquinoline .
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the hydroxyl group. Stability studies on analogs show ≤2% degradation over 12 months under these conditions .
  • Inert atmosphere : For long-term storage (>1 year), purge vials with argon to inhibit oxidation .

Advanced: How can researchers overcome challenges in obtaining single-crystal X-ray structures of this compound?

Q. Answer :

  • Crystallization screens : Use vapor diffusion with 96-well plates (condition: 20% PEG 3350, 0.1 M Tris-HCl pH 8.5). Bromine’s heavy atom effect enhances diffraction resolution .
  • Alternative methods : If crystals are unstable, employ microcrystal electron diffraction (MicroED) for sub-micron crystals .
  • Computational backup : Use CSP (Crystal Structure Prediction) software (e.g., GRACE) to simulate packing patterns and guide experimental conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.